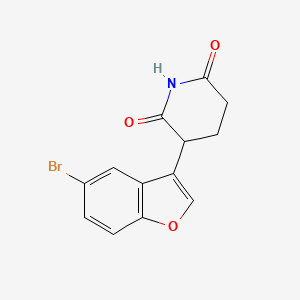
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione is a compound that combines the structural features of benzofuran and piperidine-2,6-dione. Benzofuran is known for its wide array of biological activities, making it a privileged structure in drug discovery . Piperidine-2,6-dione is a versatile scaffold frequently found in numerous drugs
Méthodes De Préparation
The synthesis of 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione can be achieved through a series of chemical reactions. One efficient method involves the use of acetates and acrylamides as starting materials, with potassium tert-butoxide as a promoter. This method proceeds via Michael addition and intramolecular nucleophilic substitution processes . The reaction can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying biological activities and interactions.
Mécanisme D'action
The mechanism of action of 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its antimicrobial and pharmacological activities, which may contribute to the compound’s overall effects . The piperidine-2,6-dione scaffold is involved in various biological processes, including protein degradation and modulation of enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(5-Methoxybenzofuran-3-YL)piperidine-2,6-dione: This compound has a methoxy group instead of a bromine atom, which may result in different biological activities and chemical reactivity.
3-(5-Chlorobenzofuran-3-YL)piperidine-2,6-dione: The presence of a chlorine atom instead of bromine can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of structural features, which may offer distinct advantages in certain applications.
Propriétés
Formule moléculaire |
C13H10BrNO3 |
|---|---|
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
3-(5-bromo-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H10BrNO3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4H2,(H,15,16,17) |
Clé InChI |
QCXISRYAIOUKIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
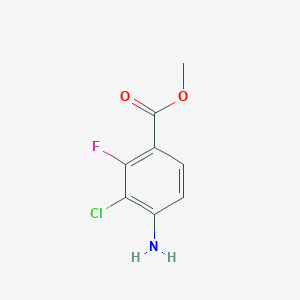
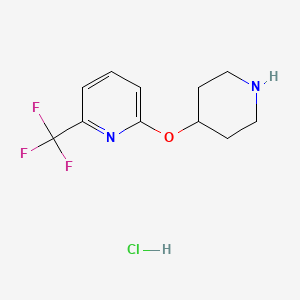
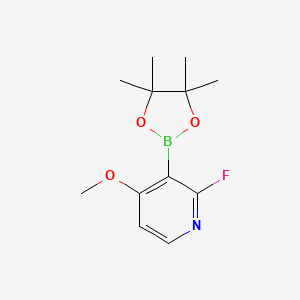
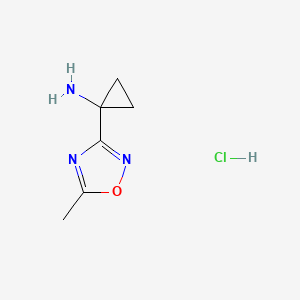
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
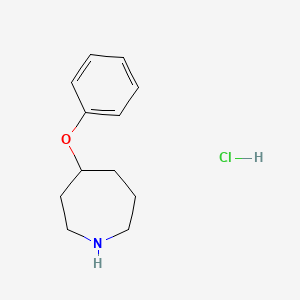
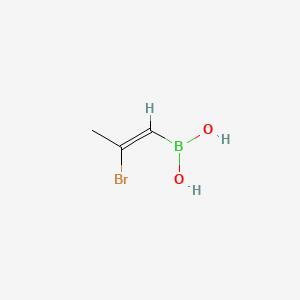
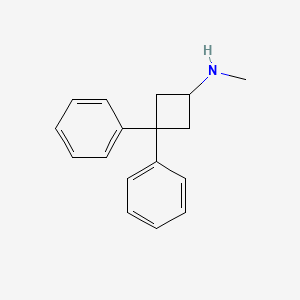
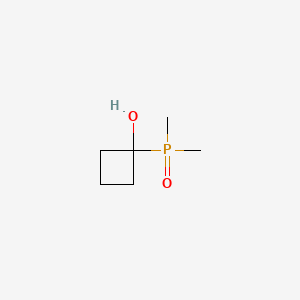
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
